Rimiducid, also known as AP1903, is a synthetic, small-molecule chemical inducer of dimerization (CID) that exhibits high affinity and specificity for a mutated form of the human FK506 binding protein (FKBP12) called FKBP12v36. [, , ] It serves as a crucial tool in scientific research, particularly in the development and regulation of genetically engineered cell therapies. [, , , , , , , , , , , , , , , ] By inducing the dimerization of engineered proteins containing FKBP12v36 domains, Rimiducid enables researchers to control various cellular processes, such as T cell activation, proliferation, and apoptosis. [, , , , , , , , , , , , , , , , ]
Rimiducid can be synthesized through various chemical methods, although specific details on its synthesis are less commonly reported in the literature. The compound is structurally related to tacrolimus, a well-known immunosuppressant. The synthesis typically involves multi-step organic reactions that may include:
The exact parameters such as temperature, time, and solvent systems used in the synthesis are often proprietary or not fully disclosed in public sources.
Rimiducid's molecular formula is , indicating a complex structure with multiple functional groups that contribute to its biochemical activity. The compound features:
The structural analysis reveals that rimiducid's design allows for lipid permeability, facilitating its entry into cells where it can exert its effects .
Rimiducid primarily participates in dimerization reactions that activate the inducible caspase-9 system. This process is crucial for:
The effectiveness of rimiducid in these reactions has been demonstrated in preclinical studies where it significantly reduced circulating CAR-T cells post-administration .
Rimiducid operates through a mechanism known as chemically-inducible dimerization (CID). Upon administration:
This mechanism serves as a "safety switch" in CAR-T cell therapies, allowing clinicians to eliminate activated T-cells if necessary while sparing non-target cells .
Rimiducid exhibits several notable physical and chemical properties:
These properties contribute significantly to its utility in therapeutic applications .
Rimiducid's primary applications lie within the field of immunotherapy:
Research continues into optimizing its use alongside other therapeutic agents to improve patient outcomes in various malignancies .
Rimiducid (AP1903) exerts its effects through precise structural manipulation of FK506-binding protein 12 (FKBP12), an 12-kDa immunophilin. Wild-type FKBP12 is a monomeric protein that binds immunosuppressants like FK506 and rapamycin. However, a single-point mutation—substitution of phenylalanine with methionine at position 36 (F36M)—alters its quaternary structure, enabling ligand-reversible homodimerization. This mutant, designated FM, forms discrete homodimers with micromolar affinity in the absence of ligand. X-ray crystallography (PDB ID: 1EYM) reveals a complementary interface between monomer binding sites, where subtle side-chain rearrangements facilitate dimer stabilization. The F36M mutation creates a hydrophobic pocket that enhances Rimiducid binding specificity. Upon Rimiducid administration, the dimerizer crosslinks two FM domains via symmetrical interactions with the mutated binding pockets, triggering rapid and reversible protein assembly [1] [8].
Table 1: Key Structural Features of FKBP12 Dimerization
Parameter | Wild-Type FKBP12 | F36M Mutant (FM) |
---|---|---|
Quaternary Structure | Monomeric | Ligand-reversible dimer |
Dimer Affinity | N/A | Micromolar (µM) range |
Critical Residues | Phe36 | Met36 |
Ligand Specificity | FK506/Rapamycin | Rimiducid (AP1903) |
Structural Change | Minimal | Side-chain repositioning at dimer interface |
The inducible caspase-9 (iC9) suicide gene system exploits Rimiducid’s dimerization capability to trigger apoptosis in engineered cells. iC9 is a fusion protein comprising:
In the absence of Rimiducid, iC9 remains monomeric and inactive. Upon administration, Rimiducid binds two Fv domains, forcing iC9 dimerization. This dimerization mimics the natural activation mechanism of caspase-9, which requires proximity-induced autoproteolysis. Activated iC9 then cleaves and activates downstream effector caspases (e.g., caspase-3), initiating a caspase cascade that culminates in apoptosis within 2 hours. The system’s efficiency is evidenced by >90% elimination of transduced T cells in vitro at Rimiducid concentrations as low as 10 nM [4] [5] [9].
Rimiducid-induced apoptosis follows a rapid, dose-dependent kinetic profile in immune cells expressing iC9. Key temporal milestones include:
Table 2: Apoptosis Kinetics in iC9-Modified Cells
Time Post-Rimiducid | Cellular Event | Experimental Evidence |
---|---|---|
30 min | Dimerization of iC9 | Loss of FKBP12 homodimerization in gel filtration assays |
2 hr | Caspase-3/7 activation | 4-fold increase in fluorescent substrate cleavage in vitro |
4 hr | Phosphatidylserine exposure (Annexin V+) | Flow cytometry showing >70% Annexin V+ cells |
24 hr | Cell death completion | >95% reduction in viable cell counts |
Clinical data from haploidentical stem cell transplant patients confirm this kinetic profile in vivo, where a single Rimiducid dose (0.4 mg/kg) eliminated 85%–95% of circulating engineered T cells within 30 minutes and resolved graft-versus-host disease (GVHD) symptoms within hours [2] [5].
Rimiducid belongs to a broader class of chemically induced dimerization (CID) systems but exhibits distinct pharmacological advantages:
Table 3: Dimerizer Systems Comparison
Dimerizer | Target Proteins | Activation Time | Key Limitations |
---|---|---|---|
Rimiducid | FKBP12(F36V) homodimer | 0.5–2 hr | Requires genetic modification |
Rapamycin | FKBP12/FRB heterodimer | 2–6 hr | Interferes with mTOR signaling |
FK506 | FKBP12/Calcineurin | >12 hr | Immunosuppressive off-target effects |
Abscisic Acid | PYL/ABI | 1–3 hr | Plant-derived, potential immunogenicity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7